molecular formula C11H5BrFN B11863529 6-Bromo-4-fluoronaphthalene-1-carbonitrile CAS No. 918441-59-5

6-Bromo-4-fluoronaphthalene-1-carbonitrile

Cat. No.: B11863529
CAS No.: 918441-59-5
M. Wt: 250.07 g/mol
InChI Key: LJKOPUHRMUVVJB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-naphthonitrile is an organic compound that belongs to the class of naphthonitriles It is characterized by the presence of bromine and fluorine atoms attached to a naphthalene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1-naphthonitrile typically involves the bromination and fluorination of naphthalene derivatives. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the naphthalene ring. For example, the reaction may be carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 6-bromo-4-fluoro-1-naphthonitrile may involve large-scale halogenation reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-naphthonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-4-fluoro-1-naphthonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1-naphthonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. For example, the compound may interact with enzymes or receptors, leading to changes in their activity and function. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the nitrile group and naphthalene ring.

    4-Fluoro-1-naphthonitrile: Similar but lacks the bromine atom.

    6-Bromo-1-naphthonitrile: Similar but lacks the fluorine atom.

Uniqueness

6-Bromo-4-fluoro-1-naphthonitrile is unique due to the presence of both bromine and fluorine atoms on the naphthalene ring, along with a nitrile group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

918441-59-5

Molecular Formula

C11H5BrFN

Molecular Weight

250.07 g/mol

IUPAC Name

6-bromo-4-fluoronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H5BrFN/c12-8-2-3-9-7(6-14)1-4-11(13)10(9)5-8/h1-5H

InChI Key

LJKOPUHRMUVVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1Br)F)C#N

Origin of Product

United States

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